5,7-Octadienoic acid

Description

Contextualization within the Chemistry of Unsaturated Fatty Acids and Dienoids

5,7-Octadienoic acid is an organic compound classified as a polyunsaturated fatty acid. Fatty acids are carboxylic acids featuring a long aliphatic chain, which can be either saturated or unsaturated. uni.lubsmiab.org In saturated fatty acids, all carbon-carbon bonds in the chain are single bonds, whereas unsaturated fatty acids contain one or more carbon-carbon double or triple bonds. mdpi.comwikipedia.org

The presence of double bonds has significant structural implications. While the single bonds in saturated fatty acids allow for free rotation, creating a flexible and relatively linear chain that can pack tightly, the double bonds in unsaturated fatty acids are rigid. bsmiab.orgtandfonline.com Naturally occurring unsaturated fatty acids typically have their double bonds in a cis configuration, which introduces a distinct "kink" or bend in the molecular geometry. bsmiab.orgtandfonline.com This bend hinders efficient molecular packing, leading to weaker intermolecular forces and, consequently, lower melting points compared to saturated fatty acids of the same carbon length. bsmiab.orgwikipedia.org

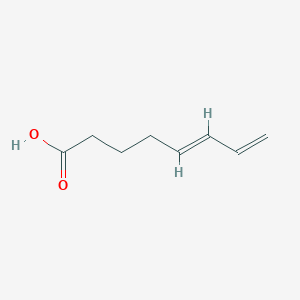

This compound is a short-chain fatty acid, specifically an octanoic acid derivative, meaning it has an eight-carbon backbone. Its nomenclature indicates the presence of two double bonds, making it a "dienoic" acid. The locants "5,7-" specify that these double bonds begin at the fifth and seventh carbon atoms, counting from the carboxyl group. The structure is characterized by a conjugated diene system, where the two double bonds are separated by a single bond. This arrangement allows for delocalization of pi electrons across the four-carbon system, which can influence its chemical reactivity and spectroscopic properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O2 | jst.go.jp |

| Molecular Weight | 140.18 g/mol | prepchem.com |

| IUPAC Name | (5E)-octa-5,7-dienoic acid | mdpi.com |

| Canonical SMILES | C=C/C=C/CCCC(=O)O | mdpi.com |

| InChIKey | TXORZOOFFDVXQY-ONEGZZNKSA-N | mdpi.com |

Historical Perspectives on Octadienoic Acid Investigations

While detailed historical records specifically chronicling the first isolation or synthesis of this compound are not prominent in publicly accessible literature, research into the broader class of octadienoic acids and related dienoid lipids dates back several decades. The investigation of these compounds has largely been driven by natural product chemistry, where researchers isolate and identify novel chemical structures from various biological sources.

A notable example from this period is the isolation of substituted octadienoic acids from tobacco. In a 1974 study, researchers identified two new terpenoid acids, including 4-isopropyl-7-methyl-5E,7-octadienoic acid, from the acidic fraction of Turkish tobacco extracts. researchgate.netresearchgate.net This discovery highlighted that complex octadienoic acid structures were components of natural aromas and flavors.

The synthesis of various octadienoic acid isomers has also been a subject of chemical research, often as part of larger synthetic goals for creating complex natural products. For instance, synthetic routes have been developed for 2,7-octadienoic acid as an intermediate in the synthesis of other compounds. researchgate.net Furthermore, octadienoic acid substructures are core components of more complex natural products like the cryptophycins, necessitating their stereoselective synthesis. jst-ud.vn These synthetic efforts demonstrate a long-standing interest in the chemical construction of the C8 dienoid framework for applications in total synthesis and medicinal chemistry.

Significance and Research Potential of this compound within Chemical Biology

Although direct biological studies on this compound are limited, the documented activities of closely related structural analogs suggest significant research potential in chemical biology. The octadienoic acid scaffold appears in various natural products that exhibit potent biological effects, pointing to the potential of this compound as a bioactive molecule.

Phytotoxic and Fungicidal Potential: Research has shown that derivatives of octadienoic acid can act as phytotoxins. For example, 5-oxo-6E,8E-octadienoic acid was isolated from the endophytic fungus Discula quercina and was found to exhibit phytotoxic activity in a leaf-puncture assay. rjptonline.org This suggests that octadienoic acid derivatives could play a role in plant-microbe interactions and may have potential as natural herbicides. Furthermore, a wide range of related compounds demonstrate antifungal properties. Nerolic acid, a dimethylated octadienoic acid, is found in plants and honey-bee pheromones and possesses antifungal activity against pathogens like Fusarium solani. prepchem.com Synthetic amide derivatives of 3,7-dimethyl-2,6-octadienoic acid have also been shown to have potent fungicidal activities against several agricultural pathogens, including Rhizoctonia solani. jst.go.jpmdpi.com Fungal extracts containing mixtures of fatty acids, including various octadienoic acids, have likewise shown antimicrobial properties. tandfonline.com This body of evidence strongly supports the investigation of this compound and its derivatives as potential antifungal agents for agriculture or medicine.

Cytotoxic and Anti-inflammatory Activity: The octadienoic acid framework is also present in molecules with potential therapeutic applications. A hydroxylated derivative, 6-hydroxy-2,6-dimethyl-2,7-octadienoic acid, isolated from male Carica papaya flowers, exhibited medium cytotoxic activity against human breast, liver, and lung cancer cell lines. nih.gov While this is a substituted derivative, it points to the potential of the core C8 dienoid structure as a scaffold for developing new cytotoxic agents. Additionally, longer-chain dienoid fatty acids have been associated with a range of biological functions. For instance, the methyl ester of 7,10-octadecadienoic acid has been reported to have anti-inflammatory, cancer-preventive, and hepatoprotective activities, among others. researchgate.net This suggests that dienoid fatty acids as a class are important bioactive lipids, meriting further investigation into the specific properties of shorter-chain members like this compound.

Scope and Methodological Approaches of the Research Outline

The investigation of this compound, from its identification in natural sources to its synthesis and biological evaluation, employs a standard set of modern chemical and analytical techniques.

Analysis and Identification: The primary methods for analyzing and quantifying unsaturated fatty acids are based on chromatography and mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique, particularly for volatile compounds. Fatty acids are often first converted to more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), before analysis. GC separates the components of a mixture, and MS provides mass information for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for analyzing less volatile or thermally fragile molecules and for in-depth metabolic studies of fatty acids in complex biological samples. researchgate.net High-performance liquid chromatography (HPLC) is often used for its precision in separating isomers. researchgate.net

Synthesis and Elucidation: The synthesis of specific dienoid fatty acids like this compound relies on established organic chemistry reactions that allow for precise control over the position and stereochemistry of the double bonds.

Wittig Reaction: This reaction is a widely used method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone, making it suitable for constructing the dienoid system.

Alkyne Coupling and Hydrogenation: Another powerful strategy involves the coupling of smaller alkyne-containing fragments, followed by a stereoselective partial hydrogenation of the resulting triple bonds to form cis-double bonds, often using a Lindlar catalyst.

Spectroscopic Analysis: Once synthesized or isolated, the precise structure of the molecule is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and high-resolution mass spectrometry to confirm connectivity, stereochemistry, and elemental composition. researchgate.net

These methodological approaches form the standard workflow for any research program aimed at isolating, identifying, synthesizing, or evaluating the biological significance of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(5E)-octa-5,7-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-4H,1,5-7H2,(H,9,10)/b4-3+ |

InChI Key |

TXORZOOFFDVXQY-ONEGZZNKSA-N |

SMILES |

C=CC=CCCCC(=O)O |

Isomeric SMILES |

C=C/C=C/CCCC(=O)O |

Canonical SMILES |

C=CC=CCCCC(=O)O |

Origin of Product |

United States |

Advanced Chemical Synthesis and Stereochemical Control of 5,7 Octadienoic Acid and Its Derivatives

Development of Synthetic Strategies for the Dienoid System

The construction of the conjugated diene in 5,7-octadienoic acid derivatives with precise control over its geometry is paramount. Various synthetic methodologies have been explored to achieve this, ranging from stereoselective eliminations to metal-catalyzed cross-coupling reactions.

The stereoselective synthesis of the dienoid system often involves Wittig-type reactions or other olefination methods that allow for the selective formation of either the (E,E), (E,Z), (Z,E), or (Z,Z) isomer. For instance, the Wittig reaction of cyclic anhydrides with (α-alkoxycarbonylethylidene)triphenylphosphorane has been shown to produce (E)-enol lactones with high stereoselectivity, which can be precursors to dienoid systems. oup.com In the context of more complex octadienoic acid derivatives, such as the Aboa unit of theonellamide F, stereoselective methods are crucial for establishing the correct geometry of the diene. jst.go.jpbyu.edu

Enantioselective approaches focus on the introduction of chirality in the molecule. A notable strategy involves the asymmetric crotylation of an achiral aldehyde to establish the two stereogenic centers present in derivatives like (5S,6R)-5-hydroxy-6-methyl-8-phenylocta-2(E),7(E)-dienoic acid. researchgate.net Another key enantioselective method is the lipase-catalyzed acylation, which can resolve racemic mixtures to provide enantiomerically pure intermediates. researchgate.net

A summary of selected stereoselective and enantioselective reactions is presented in Table 1.

| Reaction Type | Key Reagents/Catalysts | Outcome | Reference |

| Asymmetric Crotylation | Gallium-mediated crotylation of glyceraldehyde | Highly diastereoselective formation of asymmetric centers | researchgate.netthieme-connect.com |

| Enantioselective Grignard Addition | Grignard addition to an α-oxygenated aldehyde | Enantioselective formation of a stereogenic center | researchgate.netthieme-connect.com |

| Lipase-Catalyzed Acylation | Lipase (B570770) | Enantioselective acylation for kinetic resolution | researchgate.net |

| Wittig Reaction | (α-Alkoxycarbonylethylidene)triphenylphosphorane | Highly stereoselective synthesis of (E)-enol lactones | oup.com |

Convergent synthesis offers an efficient route to complex molecules by preparing different fragments of the molecule separately and then coupling them together. This approach has been successfully applied to the synthesis of cryptophycins, which contain a substituted octadienoic acid unit. researchgate.net In these syntheses, the octadienoic acid fragment, often referred to as "unit A," is synthesized in a stereoselective manner and then coupled with the amino acid segment "unit B". researchgate.net This modularity is advantageous for creating analogues for structure-activity relationship studies. researchgate.net The styryl moiety of the dienoid system can be introduced via a Stille coupling or a Wadsworth-Emmons condensation. researchgate.net

The development of novel catalyst systems has significantly advanced the synthesis of dienoid systems. Gallium-mediated reactions have been shown to be highly effective. For instance, the gallium-mediated crotylation of (R)-2,3-O-cyclohexylideneglyceraldehyde in the ionic liquid [bmim][Br] proceeds with high diastereoselectivity, providing a key step in the asymmetric synthesis of the octadienoic acid unit of cryptophycins. researchgate.netthieme-connect.com

Rhodium-catalyzed carbocyclization reactions also represent a powerful tool. For example, a rhodium-catalyzed [(3 + 2) + 2] carbocyclization has been utilized in the synthesis of complex molecules, demonstrating the potential of this methodology for constructing substituted ring systems that could be precursors to or incorporated within dienoid structures. acs.org Furthermore, copper(II) bromide catalysis, in conjunction with a chiral auxiliary, has been employed in the enantioselective synthesis of allenic fatty acids, a class of compounds related to dienoid acids. wikipedia.org

Convergent Synthesis Methodologies

Asymmetric Synthesis of Chiral Octadienoic Acid Units

The presence of chiral centers in many biologically active octadienoic acid derivatives necessitates the use of asymmetric synthesis to control their absolute stereochemistry.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Evans-type oxazolidinones are widely used chiral auxiliaries that can be employed in asymmetric alkylation and aldol (B89426) reactions to create chiral centers with high diastereoselectivity. researchgate.net For example, the alkylation of an enolate derived from an N-acyloxazolidinone can establish a stereocenter at the α-position to the carbonyl group. Pseudoephedrine has also been utilized as a chiral auxiliary in "acetate-type" aldol reactions with chiral aldehydes for the asymmetric synthesis of highly functionalized chiral building blocks. jst.go.jp

Catalytic asymmetric induction involves the use of a chiral catalyst to generate a chiral product from an achiral substrate. An example is the InCl3-(S)-BINOL mediated allylation, which has been used as a key step in the asymmetric synthesis of related fatty acids. researchgate.net

Key chiral auxiliaries and their applications are summarized in Table 2.

| Chiral Auxiliary/Catalyst | Reaction Type | Application | Reference |

| Evans Oxazolidinones | Aldol Reaction, Alkylation | Asymmetric synthesis of chiral building blocks | researchgate.net |

| Pseudoephedrine | Aldol Reaction | Asymmetric synthesis of functionalized chiral building blocks | jst.go.jp |

| (S)-BINOL | InCl3-mediated Allylation | Catalytic asymmetric allylation | researchgate.net |

| Diphenylprolinol | Copper(II) bromide catalysis | Enantioselective synthesis of allenic fatty acids | wikipedia.org |

Diastereoselective transformations are critical for controlling the relative stereochemistry of multiple chiral centers. A key strategy is the diastereoselective allylation of chiral aldehydes. For instance, the gallium-mediated crotylation of (R)-2,3-O-cyclohexylideneglyceraldehyde is a highly diastereoselective process. researchgate.netthieme-connect.comcore.ac.uk Similarly, stereoselective allylation with allyltributylstannane (B1265786) has been employed to generate specific diastereomers. researchgate.netthieme-connect.com The choice of metal in Barbier-type allylation/crotylation can modulate the diastereoselectivity of the reaction. hbni.ac.in These methods are fundamental in constructing the specific stereochemical array found in natural products containing the octadienoic acid motif. researchgate.net

Chiral Auxiliaries and Catalytic Asymmetric Induction

Derivatization Chemistry of the Octadienoic Acid Scaffold

The inherent reactivity of the carboxylic acid group and the conjugated π-system in this compound allows for extensive chemical derivatization. These modifications are crucial for modulating the molecule's physicochemical properties and biological activity.

Esterification and Amidation Reactions

The carboxylic acid moiety of the octadienoic acid scaffold is readily converted into esters and amides through various well-established synthetic protocols. These reactions are fundamental for creating derivatives with altered solubility, stability, and biological profiles.

Esterification is commonly achieved under acidic conditions or by activating the carboxylic acid. For instance, methyl esters of related structures like (E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid have been synthesized. jlu.edu.cnresearchgate.net One-pot methods using reagents like isobutyl chloroformate (iBocCl) have proven efficient for converting phenolic acids to their corresponding esters and amides, a technique applicable to the octadienoic acid framework. nii.ac.jp Such methods can proceed in high yields, often exceeding 80-90%. nii.ac.jp

Amidation follows similar principles, typically involving the activation of the carboxylic acid to form an active intermediate, such as an acid chloride or an O-acylisourea intermediate, which then reacts with a primary or secondary amine. mdpi.comresearchgate.net This strategy has been employed to synthesize a range of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives by reacting the corresponding acid chloride with various aromatic and aliphatic amines, yielding products with potential fungicidal activities. mdpi.com The yields for these amidation reactions can range widely, from 15% to 79%, depending on the specific amine used. mdpi.com

Table 1: Examples of Ester and Amide Derivatives of Octadienoic Acid Scaffolds

| Parent Compound | Reagents/Conditions | Derivative Type | Yield (%) | Reference |

|---|

Epoxidation and Hydroxylation of the Dienoid System

The conjugated diene system of this compound is susceptible to electrophilic attack, making epoxidation and hydroxylation key reactions for introducing new functional groups. These reactions can alter the planarity and electronic properties of the dienoid system, significantly impacting biological function.

Epoxidation involves the addition of an oxygen atom across one of the double bonds to form an oxirane (epoxide) ring. discoveryjournals.org This is typically accomplished using peroxy acids, such as peroxyacetic acid. mdpi.comresearchgate.net In the case of substituted octadienoic acids like (Z/E)-3,7-dimethyl-2,6-octadienamides, the more electron-rich double bond is preferentially epoxidized. For example, the 6,7-epoxy analogues were synthesized from the corresponding dienes with yields ranging from 63% to 96%. mdpi.com The formation of the epoxide ring can proceed through a direct attack by a hydroperoxyl radical on the vinylic carbons. aocs.org An epoxy-keto derivative of linoleic acid, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), has been identified as a potent biological activator, highlighting the importance of such modifications. nih.gov

Hydroxylation refers to the addition of hydroxyl (-OH) groups across the double bonds. This can be achieved through various methods, including Sharpless asymmetric dihydroxylation for stereocontrolled synthesis or via the reduction of hydroperoxide intermediates. The compound 8-Hydroxy-5,6-octadienoic acid is a naturally occurring example of a hydroxylated derivative. ontosight.ai The presence of a hydroxyl group increases the polarity of the fatty acid and provides an additional site for further conjugation. ontosight.ai

Table 2: Epoxidation and Hydroxylation Products of Dienoid Systems

| Substrate | Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| (Z/E)-3,7-Dimethyl-2,6-octadienamides | Epoxidation | Peroxyacetic acid | 6,7-Epoxy analogues | 63-96 | mdpi.com |

| Unsaturated Oils | Epoxidation | Peroxyacetic acid | Epoxidized Oils | High | researchgate.net |

| Linoleic Acid | Oxidation | Not specified | 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) | Not specified | nih.gov |

| Linoleic Acid | Enzymatic Oxidation | Lipoxygenase | 13-hydroperoxy octadecadienoic acid (HPOD) | Not specified | frontiersin.org |

Glycosylation and Other Conjugation Strategies

To further enhance the diversity and properties of the octadienoic acid scaffold, conjugation with polar molecules like sugars (glycosylation) or other functional groups is employed.

Glycosylation is the enzymatic or chemical process of attaching a carbohydrate moiety to the molecule. In nature, compounds like (E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid are found in glycoside form. jlu.edu.cn Glycosylation dramatically increases the water solubility of fatty acids and can serve as a mechanism for transport and storage within biological systems. frontiersin.orgresearchgate.net While non-volatile themselves, these glycosylated precursors can release the active aglycone through enzymatic or chemical hydrolysis. researchgate.net

Other Conjugation Strategies include the formation of nitro fatty acids. The interaction of conjugated dienes with reactive nitrogen species can lead to the formation of nitro-conjugated derivatives, such as 9- and 12-nitro-conjugated linoleic acid (NO₂-CLA). nih.govacs.org These electrophilic species can modulate inflammatory signaling pathways. nih.gov Such strategies, while primarily explored in longer-chain fatty acids like conjugated linoleic acid (CLA), represent a potential avenue for modifying this compound to create novel bioactive molecules. annualreviews.orgresearchgate.net

Table 3: Conjugated Derivatives of Octadienoic Acid and Related Scaffolds

| Scaffold | Conjugation Type | Conjugated Moiety | Resulting Compound Class | Reference |

|---|---|---|---|---|

| (E)-2,6-Dimethyl-6-hydroxy-2,7-octadienoic acid | Glycosylation | Sugar | Glycoside | jlu.edu.cn |

| Green Leaf Volatiles (e.g., (Z)-3-hexenol) | Glycosylation | Glucose | (Z)-3-hexenyl glucoside | frontiersin.org |

| Conjugated Linoleic Acid (CLA) | Nitration | Nitro group (NO₂) | Nitro-conjugated linoleic acid (NO₂-CLA) | nih.gov |

Reaction Mechanism Studies in Dienoid Chemical Synthesis

Understanding the reaction mechanisms involved in the synthesis and derivatization of the this compound scaffold is critical for controlling reaction outcomes, particularly stereochemistry. The conjugated dienoid system participates in a variety of reaction types, including both ionic and radical pathways.

In enzymatic systems, the oxidation of polyunsaturated fatty acids is often initiated by lipoxygenase (LOX) enzymes. These enzymes typically abstract a hydrogen atom from a doubly allylic methylene (B1212753) group, a feature absent in the basic this compound structure but present in precursors or more complex analogues. This is followed by the insertion of molecular oxygen. researchgate.net For instance, studies on linoleate (B1235992) diol synthases show that a pro-S hydrogen is abstracted, leading to a carbon-centered radical, followed by an antarafacial insertion of oxygen. researchgate.net

The chemical epoxidation of a diene with a peroxy acid is generally believed to proceed via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is delivered to the double bond in a single step. This typically results in syn-addition to the plane of the double bond.

Radical mechanisms are also prominent, especially in non-enzymatic oxidation. The reaction of myoglobin (B1173299) with hydroperoxyoctadecadienoic acid (HPODE), a derivative of linoleic acid, involves the formation of both peroxyl and alkoxyl radicals in a redox cycle, leading to the depletion of the conjugated diene. nih.gov The formation of epoxides at high temperatures can also involve a direct attack by a hydroperoxyl radical on the double bond. aocs.org

The biosynthesis of conjugated linoleic acid (CLA) by bacteria like Lactiplantibacillus plantarum involves a more complex multi-step mechanism including hydration, dehydration, and isomerization, catalyzed by a suite of enzymes rather than a single isomerase. mdpi.com These mechanistic insights from related fatty acid systems provide a foundational framework for predicting and controlling the reactivity of the this compound dienoid system in various chemical and biological contexts.

Biological and Biochemical Roles of 5,7 Octadienoic Acid and Octadienoids in Biological Systems

Roles as Biochemical Intermediates and Precursors in Secondary Metabolism

Secondary metabolites are a wide array of organic compounds produced by organisms that are not directly involved in their primary growth and development but are crucial for environmental interaction and defense. wikipedia.orgfrontiersin.org These processes are under strict genetic control and involve complex molecular networks. frontiersin.orgnih.gov The biosynthesis of these compounds often utilizes building blocks and enzymes from primary metabolism. wikipedia.org Three main pathways—the shikimic acid pathway, the acetate-malonate pathway, and the acetate-mevalonate pathway—are responsible for the vast diversity of secondary metabolites found in nature. ufl.edu

Within this framework, dienoid compounds, including derivatives of 5,7-octadienoic acid, can act as intermediates. For example, the endophytic fungus Discula quercina produces 5-oxo-6E,8E-octadienoic acid as a principal metabolite. researchgate.net This acyclic keto acid is considered an unusual secondary metabolite. researchgate.net Aromatic polyketides, another class of secondary metabolites, are formed through the enzymatic modification of linear poly-β-ketone intermediates, highlighting the role of such linear chains in generating structural diversity. researchgate.net The therapeutic potential of many plants, such as orchids, is linked to the complex by-products of these secondary metabolic pathways. frontiersin.org

The production of secondary metabolites can be influenced by various environmental factors, including biotic and abiotic stress, which can alter the accumulation of these compounds. mdpi.com For instance, some metabolites are only produced under specific temperature conditions. researchgate.net

Participation in Lipid Metabolism and Transport Pathways

Beta-oxidation and Alternative Metabolic Fates

Beta-oxidation is a primary metabolic process where fatty acids are broken down to produce energy. In mitochondria, this process typically leads to the complete degradation of fatty acyl-CoA to acetyl-CoA. mdpi.com However, unsaturated fatty acids with conjugated double bonds, such as those found in some octadienoic acid isomers, present challenges to the standard beta-oxidation pathway. inflibnet.ac.inresearchgate.net

For instance, the metabolism of 9-cis,11-trans-octadecadienoic acid (a conjugated linoleic acid) in rat liver mitochondria is expected to produce 5,7-dienoyl-CoA intermediates. researchgate.net The degradation of these intermediates can proceed through alternative pathways. One such pathway involves the partial beta-oxidation of the fatty acid, leading to the formation of intermediates like 3,5-dodecadienoyl-CoA, which can then be hydrolyzed and released from the cell. nih.gov This thioesterase-dependent pathway has been shown to support the growth of Escherichia coli. nih.gov

In some cases, beta-oxidation can be involved in the bioactivation of certain compounds. For example, studies on halogenated thiaalkanoic acids, including a pentachloro-4-thia-5,7-octadienoic acid derivative, have shown that the mitochondrial beta-oxidation system is involved in their activation to cytotoxic intermediates. nih.gov This process can lead to mitochondrial dysfunction, indicated by decreased cellular ATP and glutathione (B108866) concentrations. nih.gov

The table below summarizes the metabolic fates of some dienoid compounds.

| Compound/Precursor | Organism/System | Metabolic Process | Key Intermediates/Products | Reference |

| 9-cis,11-trans-Octadecadienoic acid | Escherichia coli | Partial beta-oxidation | 3,5-Dodecadienoyl-CoA, 3,5-Dodecadienoic acid | nih.gov |

| Halogenated thiaalkanoic acids | Rat hepatocytes | Beta-oxidation (bioactivation) | Cytotoxic intermediates | nih.gov |

| 9-cis,11-trans-octadecadienoic acid | Rat liver mitochondria | Beta-oxidation | 5,7-Dienoyl-CoA intermediates | researchgate.net |

| 5,7-Decadienoyl-CoA | Pig heart | Isomerization | 2,4,6-Decatrienoyl-CoA | researchgate.net |

Interaction with Lipid-Binding Proteins and Enzymes

The hydrophobic nature of fatty acids necessitates the involvement of lipid-binding proteins for their transport and localization within the aqueous intracellular environment. ethz.ch These proteins can modulate the activity of nuclear receptors and other cellular processes. ethz.ch

Non-specific lipid transfer proteins (nsLTPs) are known to bind and transfer a variety of lipids. nih.gov Studies on fennel nsLTP1 have shown its ability to bind to polyunsaturated fatty acids like linoleic acid. nih.gov The binding affinity can be influenced by the chain length and degree of saturation of the fatty acid. nih.gov In some cases, a covalent bond can form between an LTP and a lipid molecule. For example, barley LTP1 can form a covalent adduct with 9(S),10-epoxy-10,12(Z)-octadecadienoic acid. actanaturae.ru

Enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450s are involved in the oxidation of polyunsaturated fatty acids, leading to the formation of a variety of bioactive metabolites. nih.govatamanchemicals.com For example, 5-lipoxygenase activity can be inhibited by certain compounds that interact with the enzyme, leading to its reduction and subsequent degradation of the inhibitor. nih.gov Some complex organic compounds with an octadienoic acid backbone, like Menthiafolin, are suggested to interact with and potentially influence the activity of various enzymes due to their intricate structures. ontosight.ai

Mechanistic Studies of Dienoid-Mediated Cellular Processes

Dienoid-containing fatty acids and their metabolites are involved in various cellular signaling pathways. Oxidized linoleic acid metabolites (OXLAMs), for instance, have been implicated in a range of pathological conditions and can act as endogenous activators of receptors like TRPV1. nih.gov

The shikimate pathway is a crucial metabolic route that produces aromatic amino acids, which are precursors to a multitude of secondary metabolites. nih.gov Intermediates from this pathway are essential for the biosynthesis of compounds like gallic acid and protocatechuic acid. nih.gov

Physiological and Ecological Functions in Microorganisms and Plants

Microbial Bioconversion Capabilities and Metabolite Production

Microorganisms possess a remarkable capacity to biotransform a wide range of compounds, including fatty acids and terpenoids, into novel metabolites. nottingham.ac.ukcabidigitallibrary.org This capability is harnessed for the production of compounds with potential applications in various industries. nottingham.ac.ukmdpi.com

Several species of Pseudomonas have been shown to convert terpenoids and fatty acids into various oxygenated derivatives. For example, Pseudomonas putida metabolizes β-myrcene to produce (E)-2-methyl-6-methylene-2,7-octadienoic acid, which is then further degraded via β-oxidation. nottingham.ac.uk Similarly, Pseudomonas aeruginosa can convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (DOD), a compound with antimicrobial properties. cabidigitallibrary.orgresearchgate.net The production of such hydroxy fatty acids often involves hydroxylation and isomerization reactions. cabidigitallibrary.org

Lactic acid bacteria, such as Lactobacillus plantarum, can also metabolize polyunsaturated fatty acids like linoleic acid into various metabolites, including different isomers of octadecadienoic acid. mattioli1885journals.com These microbial metabolites can have beneficial effects on the host. For instance, certain gut bacteria can convert α-linolenic acid into metabolites that have been shown to prevent inflammatory diseases in animal models. nih.gov

The table below presents examples of microbial bioconversions involving dienoid-related compounds.

| Microorganism | Substrate | Key Products | Reference |

| Pseudomonas putida | β-Myrcene | (E)-2-Methyl-6-methylene-2,7-octadienoic acid | nottingham.ac.uk |

| Pseudomonas pseudomallei | Linalool | 2,6-Dimethyl-6-hydroxy-trans-2,7-octadienoic acid | nottingham.ac.uk |

| Pseudomonas aeruginosa | Oleic Acid | 7,10-Dihydroxy-8(E)-octadecenoic acid (DOD) | cabidigitallibrary.orgresearchgate.net |

| Lactobacillus plantarum | Linoleic Acid | Isomers of octadecadienoic acid | mattioli1885journals.com |

Phytohormonal and Defense Signaling in Plants

Plants, being sessile organisms, have evolved a sophisticated chemical defense system to respond to a myriad of environmental stresses, including pathogen attacks and herbivory. Central to this system are signaling molecules derived from fatty acids, collectively known as oxylipins. The octadecanoid pathway, which utilizes linolenic acid, is a key biosynthetic route for the production of many of these defense compounds. nih.gov

When a plant is wounded or attacked, a cascade of events is initiated, leading to the synthesis of signaling molecules that regulate the expression of defense-related genes. While specific research on this compound's direct role is not extensively documented, the broader category of dienoids and other oxylipins are well-established as critical components of plant defense.

Key phytohormones and signaling molecules involved in this network include jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET). uni-goettingen.de These molecules often act in complex networks, with their signaling pathways sometimes exhibiting synergistic or antagonistic relationships to fine-tune the plant's defense response to specific threats. For instance, SA-mediated defenses are generally effective against biotrophic pathogens (which feed on living tissue), while JA and ET are more critical for defense against necrotrophic pathogens (which kill host tissue) and herbivorous insects. uni-goettingen.de

Detailed Research Findings:

Recent studies have highlighted the importance of specific oxylipins, which are structurally related to octadienoic acids, in mediating plant immunity.

12-oxo-phytodienoic acid (OPDA): A precursor to jasmonic acid, OPDA has been shown to have signaling functions independent of JA. nih.gov It plays a crucial role in activating and fine-tuning defense responses against a range of biotic stresses. nih.gov Research on maize has identified OPDA as a key long-distance signal for "induced systemic resistance" (ISR), a state of heightened defense throughout the plant triggered by beneficial microbes. nih.govoup.com When the fungus Trichoderma virens colonizes maize roots, OPDA levels increase in the xylem sap, signaling to the rest of the plant to bolster its defenses against pathogens like Colletotrichum graminicola. oup.commdpi.com

α-ketol of octadecadienoic acid (KODA): Similar to OPDA, KODA has been identified as another xylem-mobile oxylipin involved in ISR in maize. oup.com The accumulation of both OPDA and KODA, rather than JA itself, was found to be essential for the systemic resistance induced by Trichoderma virens. oup.commdpi.com

Azelaic Acid and its Precursors: Azelaic acid, a nine-carbon dicarboxylic acid, is another important signaling molecule in systemic acquired resistance (SAR), a broad-spectrum plant defense response. Its precursors include the C9 lipid peroxidation products 9-hydroperoxy octadecadienoic acid (9-HPOD) and 9-oxo nonanoic acid (ONA). mpg.de These compounds are associated with systemic immunity, highlighting the role of lipid-derived molecules in long-distance signaling. mpg.de

The following table summarizes key octadecanoid and related signaling molecules and their roles in plant defense.

| Signaling Molecule | Precursor Fatty Acid | Key Function(s) in Plant Defense | Interacting Pathways |

| 12-oxo-phytodienoic acid (OPDA) | α-Linolenic Acid | Induces systemic resistance (ISR); Activates defense genes independent of JA. nih.govoup.com | Jasmonic Acid, Salicylic Acid, Ethylene nih.gov |

| α-ketol of octadecadienoic acid (KODA) | α-Linolenic Acid | A long-distance signal for ISR in maize. oup.com | Jasmonic Acid oup.com |

| Jasmonic Acid (JA) | α-Linolenic Acid | Regulates defense against necrotrophic pathogens and insects. uni-goettingen.de | Salicylic Acid, Ethylene uni-goettingen.de |

| 9-hydroperoxy octadecadienoic acid (9-HPOD) | Linoleic Acid | Precursor to azelaic acid; involved in systemic acquired resistance (SAR). mpg.de | Azelaic Acid signaling mpg.de |

| 9-oxo nonanoic acid (ONA) | Linoleic Acid | Precursor to azelaic acid; induces SAR. mpg.de | Azelaic Acid signaling mpg.de |

| Azelaic Acid | Linoleic Acid | Mobilizes systemic plant immunity (SAR). mpg.de | Salicylic Acid mpg.de |

Interspecies Chemical Communication Involving Dienoids

Chemical communication is a fundamental aspect of interactions between different species. agriculturejournals.cz Volatile organic compounds (VOCs), including derivatives of fatty acids, often act as the messengers in these interactions, which are broadly categorized as semiochemicals. plantprotection.pl These signals can be beneficial to the emitter (allomones), the receiver (kairomones), or both (synomones). plantprotection.plwikipedia.org

While specific studies on the role of this compound as a semiochemical are scarce, the broader class of dienoids and other lipid-derived volatiles play a significant role in mediating interactions between plants and other organisms, particularly insects. uzh.chekb.eg

Plant-Insect Interactions:

Plants release a complex blend of VOCs that can be perceived by insects. nih.gov These chemical cues can guide insects to host plants for feeding, mating, or egg-laying. plantprotection.pl For example, when a plant is damaged by an herbivore, it can release specific VOCs that attract natural enemies of that herbivore, a phenomenon often described as a "cry for help." slu.se

Conversely, some insects have evolved to use plant-derived compounds for their own purposes. They may sequester these compounds for their own defense or use them as precursors for pheromones. nih.gov

Plant-Plant and Plant-Microbe Interactions:

Plants can also perceive VOCs released by neighboring plants, allowing for plant-plant communication. nih.gov A plant under attack may release signals that "warn" nearby plants, prompting them to activate their own defense mechanisms in preparation for a potential threat. slu.se

Furthermore, oxylipins are involved in the communication between plants and microbes. nih.gov For instance, certain plant oxylipins can influence the development and mycotoxin production of fungi. mdpi.com In symbiotic relationships, such as with arbuscular mycorrhizal fungi, products of the 9-lipoxygenase pathway, which are related to octadienoids, are involved in regulating the symbiotic fungal growth. mdpi.com

The following table provides examples of interspecies communication mediated by fatty acid derivatives.

| Type of Interaction | Emitter Organism | Signal Molecule Class | Receiver Organism | Effect on Receiver |

| Herbivore Predation | Plant (e.g., Maize) | Terpenoid volatiles | Parasitic Wasps | Attraction to the plant to predate on herbivores. slu.se |

| Plant-Plant Warning | Damaged Plant | Volatile Organic Compounds (VOCs) | Neighboring Plants | Priming of defense responses. nih.gov |

| Fungal Development Regulation | Plant (e.g., Aspergillus host) | 9- and 13-hydroperoxy octadecadienoic acid | Aspergillus species | Induction of conidial development. mdpi.com |

| Symbiosis Regulation | Plant (e.g., Tomato) | 9-lipoxygenase pathway products | Arbuscular mycorrhizal fungi | Regulation of symbiotic fungal growth. mdpi.com |

| Insect Detoxification | Plant (e.g., Corn) | Jasmonic Acid | Corn earworm (Helicoverpa zea) | Activation of detoxification genes in the insect. mdpi.com |

Biotechnological Production and Sustainable Synthetic Approaches for 5,7 Octadienoic Acid and Its Analogs

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis utilizes natural catalysts, primarily enzymes, to perform chemical transformations on organic compounds. This can be done using either whole microbial cells or purified, isolated enzymes.

Whole-Cell Bioconversion Systems

In whole-cell bioconversion, the entire microorganism acts as a self-contained catalyst. nih.gov This approach is advantageous as it eliminates the need for costly enzyme purification and can provide necessary cofactors in-situ. Recombinant E. coli has been successfully used as a whole-cell biocatalyst for various fatty acid transformations, such as converting plant oils into industrially relevant C9 chemicals like n-nonanoic acid and 1,9-nonanedioic acid. nih.gov

For the production of 5,7-octadienoic acid, a potential strategy would involve engineering a microbial host, such as E. coli or Lactobacillus rhamnosus, with specific desaturase or isomerase enzymes. nih.govnih.gov This engineered cell could then be fed a suitable C8 precursor, such as octanoic acid or a monounsaturated octenoic acid, and convert it into the final dienoid product. This is analogous to the bioconversion of decanoic acid to trans-2-decenoic acid by an engineered E. coli strain, demonstrating the feasibility of using whole cells to produce unsaturated medium-chain fatty acids. mdpi.com

Isolated Enzyme Applications in Dienoid Synthesis

The use of isolated enzymes offers higher specificity and purity of the final product compared to whole-cell systems. scielo.br Lipases are a prominent class of enzymes used in industry, particularly for catalyzing esterification, hydrolysis, and transesterification reactions under mild conditions. scielo.brpan.olsztyn.pl A lipase (B570770) could be used to esterify biologically produced this compound to create various esters for applications in flavors or specialty chemicals. indianbotsoc.org

While the direct enzymatic synthesis of a 5,7-diene structure is not widely documented, multi-enzyme cascade reactions represent a powerful strategy. A hypothetical enzymatic route could involve a sequence of desaturase enzymes to introduce the double bonds at the correct positions on a saturated C8 fatty acid chain. The high specificity of enzymes would be crucial to control the position and geometry (cis/trans) of the double bonds, a significant challenge in traditional chemical synthesis. acs.org

Green Chemistry Principles in Dienoid Production

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Biotechnological production of this compound aligns well with these principles.

Prevention: Biocatalytic processes are often highly selective, minimizing the formation of byproducts and waste compared to less specific chemical methods. essentialchemicalindustry.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials into the final product. acs.org A de novo biosynthetic pathway from glucose would have a high atom economy, converting a large portion of the feedstock's mass into the product and cell biomass.

Less Hazardous Chemical Synthesis: Biotransformations occur in water under mild conditions of temperature and pressure, avoiding the harsh reagents and toxic solvents often required in traditional organic synthesis. wikipedia.org

Designing Safer Chemicals: While the toxicity of this compound is not the focus here, the biosynthetic process itself avoids the use of toxic intermediates.

Safer Solvents and Auxiliaries: The primary solvent in fermentation is water, the greenest solvent. essentialchemicalindustry.org

Design for Energy Efficiency: Fermentations typically run at or near ambient temperatures, significantly reducing the energy input compared to chemical processes that require heating. ijcmas.com

Use of Renewable Feedstocks: Microbial fermentations utilize renewable biomass like sugars (glucose) or glycerol (B35011) as primary feedstocks, reducing reliance on finite fossil fuels. rsc.orgfrontiersin.org

Reduce Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, which are temporary modifications that add steps and generate waste in chemical synthesis. acs.org

Catalysis: Enzymes are highly efficient and specific catalysts that operate under environmentally benign conditions. rsc.org

Design for Degradation: Fatty acids like this compound are generally biodegradable.

Real-time Analysis for Pollution Prevention: Fermentation processes can be monitored in real-time to optimize conditions and prevent process failures that could lead to waste. researchgate.net

Inherently Safer Chemistry for Accident Prevention: The use of aqueous media and mild conditions minimizes the risk of explosions or fires associated with volatile organic solvents and high-pressure reactions. essentialchemicalindustry.org

Table 2: Application of Green Chemistry Principles to Dienoid Bioproduction

| Green Chemistry Principle | Relevance in Biotechnological Production of this compound | Reference |

|---|---|---|

| Use of Renewable Feedstocks | Utilizes glucose, glycerol, or other biomass-derived sugars as the primary carbon source. | rsc.orgfrontiersin.org |

| Catalysis | Employs highly specific and efficient enzymes (biocatalysts) instead of harsh chemical catalysts. | acs.org |

| Safer Solvents | The primary reaction medium is water, eliminating the need for hazardous organic solvents. | wikipedia.org |

| Design for Energy Efficiency | Processes operate at or near ambient temperatures and pressures, lowering energy consumption. | ijcmas.com |

| Atom Economy | De novo biosynthesis and bioconversion pathways can be engineered for high conversion of feedstock to product, minimizing waste. | acs.org |

| Reduce Derivatives | The high specificity of enzymes avoids the need for protection/deprotection steps common in chemical synthesis. | acs.org |

Process Optimization for Bioproduction of Dienoids

To make the bioproduction of dienoids economically viable, the fermentation process must be rigorously optimized. ijcmas.com This involves fine-tuning a range of physical and chemical parameters to maximize the final product titer, yield, and productivity.

Key parameters for optimization include:

Physical Parameters: Temperature, pH, and aeration/mixing speed are critical. Each microorganism has an optimal range for these conditions to ensure maximal growth and enzymatic activity. For example, in the production of trans-2-decenoic acid, the optimal induction temperature was found to be 30°C. mdpi.com

Media Composition: The concentration and type of carbon source (e.g., glucose, glycerol), nitrogen source, and essential minerals directly impact cell growth and product formation. mdpi.com The carbon-to-nitrogen (C/N) ratio is a particularly important factor that can trigger lipid accumulation in many oleaginous microorganisms. ijcmas.com

Fermentation Strategy: The choice of fermentation mode—batch, fed-batch, or continuous—is crucial. While simple to implement, batch processes can suffer from substrate inhibition or nutrient depletion. Fed-batch fermentation, where nutrients are added incrementally, often allows for higher cell densities and product titers, as it maintains optimal nutrient levels and extends the production phase. mdpi.com

Inducer Concentration: In engineered strains where gene expression is controlled by an inducible promoter, the concentration of the inducer (e.g., IPTG) must be optimized to balance the metabolic burden of protein expression with the desired catalytic activity. mdpi.com

Statistical methods like Response Surface Methodology (RSM) are often employed to efficiently explore the effects of multiple variables and identify the optimal conditions for production. mdpi.commdpi.com For instance, RSM was used to optimize the production of odd-chain fatty acids in Y. lipolytica, identifying the ideal concentrations of various carbon sources and yeast extract to maximize yield. mdpi.com

Table 3: Key Parameters for Optimizing Microbial Fatty Acid Production

| Parameter | Typical Range/Condition | Rationale | Representative Reference |

|---|---|---|---|

| Temperature | 25 - 37 °C | Affects enzyme kinetics and cell growth rate. | mdpi.com |

| pH | 5.0 - 7.5 | Influences nutrient uptake, enzyme stability, and cell membrane integrity. | ijcmas.comresearchgate.net |

| Carbon Source | Glucose, Glycerol | Primary source of carbon and energy for cell growth and fatty acid synthesis. | mdpi.com |

| C/N Ratio | High (e.g., >40:1) | Nitrogen limitation can trigger a shift from cell growth to lipid/fatty acid accumulation. | ijcmas.com |

| Aeration/Mixing | Varies by organism | Ensures sufficient oxygen supply for aerobic organisms and homogenous distribution of nutrients. | ijcmas.com |

| Fermentation Mode | Fed-batch | Achieves high cell density and product titers by avoiding substrate inhibition and nutrient depletion. | plos.orgmdpi.com |

Emerging Applications and Future Research Trajectories for 5,7 Octadienoic Acid

Explorations in Advanced Materials Science

The distinct chemical structure of 5,7-octadienoic acid, featuring a carboxylic acid head and a conjugated diene system, makes it a prime candidate for the development of new materials with tailored properties. Researchers are exploring its utility in creating complex polymers and in the functionalization of surfaces at the nanoscale.

Polymerization and Macromolecular Architectures

The presence of conjugated double bonds in this compound offers reactive sites for polymerization, allowing for the formation of unique macromolecular structures. While direct polymerization of this compound is a specific area of ongoing research, the principles of dienoid polymerization are well-established through related compounds. For instance, dimer acids, which are produced by the polymerization of unsaturated fatty acids like linoleic acid, are fundamental to the synthesis of polyamide resins, hot melt adhesives, and alkyd resins. The dimerization process often involves a Diels-Alder type reaction between conjugated and non-conjugated fatty acids, creating cyclohexene (B86901) dimer acids that can be further reacted with polyols to form polyesters. ontosight.ai

This suggests that this compound could serve as a valuable monomer or co-monomer. Its structure is conducive to forming linear or cross-linked polymers. A related compound, (E)-3,7-Dimethyl-2,6-octadienoic acid (geranic acid), has been successfully used as a cross-linker in creating molecularly imprinted polymers with a chitosan (B1678972) matrix, demonstrating the utility of dienoid acids in forming robust polymer architectures. researchgate.netresearchgate.net The incorporation of this compound into polymer chains could introduce specific functionalities, impacting properties like flexibility, reactivity, and thermal stability.

| Monomer/Precursor | Polymerization Type | Potential Macromolecular Architecture | Key Applications |

| This compound (Hypothesized) | Diels-Alder, Radical Polymerization | Linear or cross-linked polyesters, polyamides | Thermoreversible materials, specialty resins, coatings |

| Linoleic Acid (Analogue) | Dimerization (Diels-Alder) | Dimer and trimer acids, polyesters | Polyamide resins, hot melt adhesives, alkyd resins |

| Geranic Acid (Analogue) | Cross-linking | Cross-linked chitosan matrix | Molecularly imprinted polymers, selective sequestration materials researchgate.netresearchgate.net |

| Vegetable Oil Derivatives (General) | Thiol-ene coupling, Diels-Alder | Linear and non-linear thermoreversible polymers | Self-healing materials, recyclable polymers core.ac.uk |

Table 1: Comparison of Polymerization Potential of this compound and Related Unsaturated Precursors. This table outlines the hypothesized and established polymerization behaviors and applications of dienoid acids and their analogues.

Surface Modification and Nanotechnology Integration

The dual functionality of this compound—a hydrophilic carboxylic acid group and a lipophilic hydrocarbon tail—makes it an excellent candidate for surface modification and nanotechnology applications. Carboxylic acids are widely used as capping agents or ligands to stabilize nanoparticles and functionalize surfaces. royalsocietypublishing.org For example, fatty acids like oleic acid and stearic acid are employed to control the growth, morphology, and surface properties of nanoparticles. royalsocietypublishing.org

The potential of this compound in this domain is highlighted by studies on its methyl ester, which has been identified as a component in the formulation of solid-lipid nanoparticles (SLNs). biointerfaceresearch.com These nanoformulations have shown promise in enhancing the efficacy of anticancer agents by improving drug delivery. biointerfaceresearch.com The incorporation of lipids like this compound can influence the particle size, stability, and release characteristics of these nanocarriers. Furthermore, the reactivity of the diene system could be exploited for covalent attachment to surfaces, offering a route to create functionalized materials with tailored surface properties. For instance, the seleno- and sulpheno-lactonisation reactions of this compound have been studied to prepare functionalised lactones, indicating the diene's accessibility for chemical modification. researchgate.net

Theoretical Chemistry and Computational Modeling of Dienoid Systems

The conjugated π-electron system of dienoid acids like this compound presents a fascinating subject for theoretical and computational chemists. These studies provide deep insights into the molecule's electronic structure, reactivity, and interactions, which are crucial for predicting its behavior and designing new applications.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. A significant example involving this compound is its presence as a unique amino acid residue, known as Aboa, in theonellamide F, a bicyclic peptide isolated from a marine sponge. nih.govresearchgate.net Theonellamide F exhibits potent antifungal activity, and SAR studies help to elucidate the role of each structural component, including the Aboa residue. nih.govresearchgate.net

| Bioactive Peptide | Key Structural Moiety | Observed Biological Activity | SAR Insights |

| Theonellamide F | (3S,4S,5E,7E)-3-amino-4-hydroxy-6-methyl-8-(p-bromophenyl)-5,7-octadienoic acid (Aboa) | Antifungal (inhibits Candida albicans) nih.govresearchgate.net | The unique Aboa residue is a key component for investigating membrane structures and contributes to the peptide's overall potent bioactivity. nih.govresearchgate.net |

| Dolastatin 10 / Symplostatin 1 | Thiazole-containing linear peptides | Potent cytotoxicity against tumor cells | Minor structural changes, such as an additional CH₂ group or the nature of the N-terminal residue, significantly impact cytotoxic potency. nih.gov |

| Ulongamide F | β-amino acid- and thiazole-containing cyclic peptide | Inactive at tested concentrations | The lack of an aromatic amino acid or a specific N-methyl group is detrimental to bioactivity, highlighting the importance of specific residues. nih.gov |

Table 2: Structure-Activity Relationship (SAR) Insights from Bioactive Peptides. This table summarizes how structural variations in complex natural peptides, including one containing a this compound derivative, affect their biological function.

Reaction Pathway Simulations

Computational modeling, particularly through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, is a powerful tool for predicting and understanding the reaction pathways of complex molecules. ajchem-b.com For dienoid systems, these simulations can model processes such as oxidation, hydrogenation, and polymerization.

Molecular dynamics simulations have been used to study the oxidation of arachidonic acid, a polyunsaturated fatty acid. nih.gov These studies provide insights into the formation of pentadienyl radical intermediates, which are structurally analogous to the reactive intermediates of this compound. nih.gov Similarly, MD simulations of fatty acids on metal surfaces have elucidated their adsorption behavior and corrosion inhibition mechanisms, revealing that chemisorption is often the dominant interaction. ajchem-b.com DFT calculations help identify local reactive sites by analyzing the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ajchem-b.com Such computational approaches can predict how this compound will interact with enzymes, catalysts, or surfaces, guiding experimental design for applications ranging from drug development to materials science. biorxiv.org

| Computational Method | System Studied | Key Insights Gained |

| Molecular Dynamics (MD) | Arachidonic Acid Oxidation | Elucidation of the mechanism of radical-mediated autoxidation and the formation of pentadienyl radical intermediates. nih.gov |

| MD & DFT | Fatty Acids on Mild Steel Surface | Calculation of adsorption energies, identification of chemisorption as the dominant interaction, and correlation of molecular structure with corrosion inhibition efficiency. ajchem-b.com |

| MD Simulations | Fatty Acid Synthase (FAS) | Revealed that intermediates bind to the β-ketoacyl synthase (KS) domain in catalytically unproductive positions, ensuring the fidelity of the biosynthesis process. biorxiv.org |

| Mathematical Modeling (ODEs) | Human Fatty Acid Metabolism | Development of models describing the flux of fatty acids, triglycerides, and glycerol (B35011) between blood and adipose tissue during fasting and meals. diva-portal.org |

Table 3: Application of Computational Modeling to Dienoid and Fatty Acid Systems. This table showcases various simulation techniques used to understand the reaction pathways and interactions of fatty acids, providing a framework for studying this compound.

Cross-Disciplinary Research Synergies in Dienoid Research

Research into this compound and other dienoid compounds exemplifies the power of cross-disciplinary synergy. The exploration of this single class of molecules brings together experts from organic synthesis, materials science, nanotechnology, computational chemistry, and pharmacology.

The journey of a molecule like theonellamide F, which contains a this compound derivative, begins with natural product chemists isolating it from marine sponges. researchgate.net Organic chemists then work on its total synthesis, a complex challenge that requires stereocontrolled methods to construct its unusual amino acid components. researchgate.netjst.go.jp Concurrently, pharmacologists and microbiologists test its biological activity, discovering its potent antifungal properties. nih.govresearchgate.net This discovery prompts medicinal chemists to initiate SAR studies, often in collaboration with computational chemists who perform docking and molecular dynamics simulations to understand how the peptide interacts with its biological target. scispace.comfrontiersin.org

Similarly, the potential of dienoid acids in materials science links polymer chemists with engineers. The synthesis of novel polymers from these bio-based monomers is a key area of green chemistry, aiming to create sustainable alternatives to petroleum-based plastics. core.ac.uk These new materials might find applications in advanced coatings, self-healing composites, or biomedical devices. The use of these fatty acids in creating nanoparticles for drug delivery further bridges materials science with medicine, creating new therapeutic possibilities for treating diseases like cancer. biointerfaceresearch.comnih.gov This interconnectedness drives innovation, as breakthroughs in one field often unlock new possibilities in another, with dienoid compounds like this compound lying at the intersection of these exciting research frontiers. nih.govresearchgate.net

Unaddressed Challenges and Future Directions in this compound Research

The advancement of our understanding of this compound is currently hampered by several key challenges. Overcoming these hurdles will be critical to unlocking its potential applications. The primary future directions for research are, therefore, intrinsically linked to addressing these existing knowledge gaps.

Unaddressed Challenges:

Limited Biological Activity Profiling: A significant challenge is the near-complete absence of dedicated studies on the biological and pharmacological effects of this compound. In contrast, other isomers have been investigated for various properties. For instance, 8-Hydroxy-5,6-octadienoic acid has been explored for potential anti-inflammatory, antioxidant, and anticancer properties ontosight.ai. Similarly, geranic acid, a dimethylated octadienoic acid isomer, has demonstrated antifungal activity ebi.ac.uk. The cytotoxic effects of a halogenated derivative, 5,6,7,8,8-pentachloro-4-thia-5,7-octadienoic acid, have been noted in isolated rat hepatocytes, suggesting that the core structure may have biological relevance nih.gov. However, without a systematic screening of the parent compound, its therapeutic potential remains unknown.

Definitive Stereoselective Synthesis: There is a lack of well-documented, efficient, and highly stereoselective synthetic methodologies specifically for isolating this compound. While related structures are used as intermediates in the complex synthesis of natural products like cryptophycins, these multi-step routes are not optimized for the production of this compound as a standalone compound for further research researchgate.net.

Comprehensive Physicochemical Data: While basic chemical identifiers are available, a comprehensive and publicly accessible repository of its detailed physicochemical and spectroscopic data is sparse. This scarcity impedes its identification and characterization in novel chemical or biological systems.

Natural Occurrence and Biosynthesis: There is limited information regarding whether this compound exists as a natural product. Identifying a natural source would be a crucial step toward understanding its biosynthetic pathway and its potential ecological or physiological role.

Future Research Directions:

The current challenges directly inform the most promising trajectories for future research into this compound.

Systematic Bioactivity Screening: A primary objective for future research is the synthesis and subsequent comprehensive biological screening of this compound. Investigations should target a wide range of potential activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, to uncover any therapeutic potential.

Development of Novel Synthetic Routes: A focused effort is needed to develop robust, scalable, and stereoselective synthesis methods. Such methods are a prerequisite for producing the quantities of pure material necessary for extensive biological and material science studies.

Exploration as a Synthetic Precursor: The conjugated diene system in this compound makes it an attractive candidate as a chemical intermediate. Future work should explore its utility as a building block in the synthesis of complex organic molecules, including novel polymers or analogs of bioactive natural products. Research into its participation in reactions such as seleno- and sulpheno-lactonisation provides a foundation for this line of inquiry researchgate.net.

Natural Product Discovery and Metabolomics: Employing modern analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to perform targeted searches for this compound in various natural sources is a critical future step. Uncovering a natural source could provide significant insights into its biosynthesis and inherent biological functions.

Computational and Mechanistic Studies: In silico modeling can be employed to predict the physicochemical properties, potential biological targets, and reactivity of this compound. These computational studies can provide a theoretical framework to guide and prioritize experimental investigations into its mechanism of action and potential applications.

By systematically addressing these challenges, the scientific community can illuminate the chemical and biological landscape of this compound, potentially revealing a valuable compound for a range of scientific and industrial applications.

Q & A

Q. What are the optimal synthetic routes for 5,7-Octadienoic acid in laboratory settings?

Answer: Synthesis typically involves cross-coupling reactions (e.g., Wittig or Heck reactions) to introduce conjugated double bonds. For reproducible results:

- Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation.

- Validate intermediate purity via thin-layer chromatography (TLC) or HPLC before proceeding to final steps.

- Confirm final product identity using NMR (¹H/¹³C) and mass spectrometry (MS) .

Example protocol:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Pd/C, H₂, EtOH | 85 | ≥95% |

| 2 | Wittig reagent, THF | 72 | ≥90% |

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

Answer:

- NMR: Look for characteristic coupling patterns (e.g., allylic protons at δ 5.2–5.8 ppm with J = 10–15 Hz).

- IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=C stretches (~1650 cm⁻¹).

- MS: Molecular ion peak at m/z 154 (C₈H₁₂O₂) with fragmentation patterns matching double-bond positions .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

Answer:

- Antimicrobial assays: Disk diffusion or microdilution against E. coli or S. aureus.

- Anti-inflammatory models: COX-2 inhibition assays using RAW 264.7 macrophages.

- Standardize results with positive controls (e.g., ibuprofen for inflammation) and triplicate measurements to reduce variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions may arise from:

Q. What computational strategies predict the stability of this compound under varying pH and temperature?

Answer:

- Molecular dynamics (MD) simulations: Model degradation pathways (e.g., auto-oxidation) at different pH levels.

- DFT calculations: Estimate bond dissociation energies (BDEs) for conjugated double bonds.

- Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS monitoring .

Q. How should analytical methods be validated for quantifying this compound in complex matrices?

Answer: Follow ICH Q2(R1) guidelines:

Q. What mechanistic studies elucidate the role of this compound in lipid peroxidation?

Answer:

- EPR spectroscopy: Detect free radical intermediates (e.g., peroxyl radicals) during peroxidation.

- Kinetic isotope effects (KIE): Compare reaction rates with deuterated analogs to identify rate-limiting steps.

- Inhibition assays: Use antioxidants (e.g., α-tocopherol) to confirm radical-mediated pathways .

Methodological Considerations

- Data presentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from raw datasets (supplementary materials) .

- Ethical reproducibility: Publish detailed experimental protocols, including failure cases (e.g., unsuccessful coupling reactions) to aid troubleshooting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.